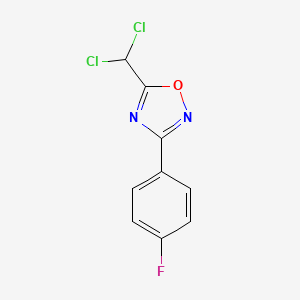![molecular formula C22H21N3O3 B10899278 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10899278.png)
2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a methoxyphenoxy moiety, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenol with furan-2-carbaldehyde to form the intermediate 5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxyphenoxy moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The carbonitrile group can be reduced to an amine or other derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects is related to its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-{5-[(4-hydroxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Amino-4-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H21N3O3/c1-26-14-6-8-15(9-7-14)27-13-16-10-11-20(28-16)21-17-4-2-3-5-19(17)25-22(24)18(21)12-23/h6-11H,2-5,13H2,1H3,(H2,24,25) |
InChI Key |
VGUUEOBEFWRCLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCC4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,2'E)-N,N'-(2,2-dimethylpropane-1,3-diyl)bis[3-(4-chlorophenyl)prop-2-enamide]](/img/structure/B10899196.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899206.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carbohydrazide](/img/structure/B10899221.png)
![(2E)-2-cyano-3-{4-[(2-methylbenzyl)oxy]phenyl}-N-phenylprop-2-enamide](/img/structure/B10899223.png)

![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899238.png)
![N-(4-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10899243.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10899245.png)
![N-(5-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10899263.png)
![(4-Phenylpiperazin-1-yl)(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B10899266.png)
![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899271.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10899284.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10899298.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,4,5-trihydroxybenzohydrazide](/img/structure/B10899303.png)
